molecular formula C9H9BrF2 B2497052 2-Bromo-1-(difluoromethyl)-4-ethylbenzene CAS No. 2248389-61-7

2-Bromo-1-(difluoromethyl)-4-ethylbenzene

Cat. No.: B2497052
CAS No.: 2248389-61-7
M. Wt: 235.072
InChI Key: REOGNYYTKCVDHT-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethyl)-4-ethylbenzene (CAS 2248389-61-7) is a valuable building block in organic and medicinal chemistry. Its molecular formula is C9H9BrF2, with a molecular weight of 235.07 . This compound features both a bromo substituent and a difluoromethyl (CF2H) group on a benzene ring, making it a versatile intermediate for constructing complex molecules. The bromine atom serves as a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, allowing for the introduction of diverse structural motifs. The difluoromethyl group is of particular interest in modern drug discovery. It is widely recognized as a privileged motif in agrochemical and pharmaceutical agents due to its ability to influence the physicochemical properties of a molecule . The CF2H group can act as a bioisostere for alcohols, thiols, or amines, and its highly polarized C–H bond allows it to function as a weak hydrogen bond donor, which can be critical for target engagement and improving metabolic stability . Furthermore, the strategic incorporation of a CF2H group can effectively modulate a compound's lipophilicity and membrane permeability, which are key parameters in optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds . As such, this reagent is primarily used in the synthesis of difluoromethylated arenes for applications in pharmaceutical research and the development of new materials. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

2-bromo-1-(difluoromethyl)-4-ethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOGNYYTKCVDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(difluoromethyl)-4-ethylbenzene typically involves the bromination of 1-(difluoromethyl)-4-ethylbenzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(difluoromethyl)-4-ethylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of 1-(difluoromethyl)-4-ethylphenol or 1-(difluoromethyl)-4-ethylamine.

    Oxidation: Formation of 2-bromo-1-(difluoromethyl)-4-ethylbenzaldehyde or 2-bromo-1-(difluoromethyl)-4-ethylbenzoic acid.

    Reduction: Formation of 2-bromo-1-methyl-4-ethylbenzene.

Scientific Research Applications

2-Bromo-1-(difluoromethyl)-4-ethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(difluoromethyl)-4-ethylbenzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the ethyl group is converted to an aldehyde or carboxylic acid through the transfer of oxygen atoms from the oxidizing agent.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s properties and applications can be contextualized by comparing it to structurally related brominated and fluorinated benzene derivatives:

Compound Name Substituents Key Properties/Applications Reference
2-Bromo-3-chloro-4-fluoro-1-methylbenzene 2-Br, 3-Cl, 4-F, 1-CH₃ High purity (95%); used in R&D toxicological risks noted
1-Bromo-2,4-difluorobenzene 1-Br, 2-F, 4-F BP: 145–146°C; high density (1.708 g/mL); used in synthesis
4-Bromo-2,6-difluoroaniline 4-Br, 2-F, 6-F, 1-NH₂ MP: 63–65°C; hazardous (R20/21/22)
2-Bromo-1-(2-bromoethoxy)-4-ethylbenzene 2-Br, 1-OCH₂CH₂Br, 4-C₂H₅ Synthesized via bromoalkylation; colorless oil
1-Bromo-4-fluoro-2-methylbenzene 1-Br, 4-F, 2-CH₃ Structural similarity score: 0.95
Key Observations:

Halogen Diversity :

  • Bromine at the 2-position (as in the target compound) is common in cross-coupling reactions, whereas chloro or fluoro substituents (e.g., in 2-Bromo-3-chloro-4-fluoro-1-methylbenzene ) may alter reactivity and toxicity profiles .
  • Difluoromethyl groups (CF₂H) in the target compound enhance metabolic stability compared to trifluoromethyl (CF₃) analogs, as CF₂H balances lipophilicity and electronic effects .

Fluorination Patterns :

  • Fluorine’s inductive effects reduce basicity and improve bioavailability in pharmaceuticals, as seen in drugs like fluoxetine . However, excessive fluorination (e.g., 4-Bromo-2,6-difluoroaniline ) may raise toxicity concerns .

Biological Activity

Chemical Structure and Properties

Chemical Formula : C10H10BrF2
Molecular Weight : 251.09 g/mol
CAS Number : 17701-48-1

The compound features a bromine atom and two fluorine atoms attached to a benzene ring, which contributes to its unique chemical properties. The presence of these halogens can influence the compound's reactivity and interaction with biological systems.

The biological activity of 2-Bromo-1-(difluoromethyl)-4-ethylbenzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents can enhance lipophilicity, potentially leading to increased membrane permeability and bioavailability.

Antimicrobial Activity

Research has indicated that halogenated aromatic compounds can exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains by disrupting cellular processes or damaging cell membranes.

Anticancer Potential

Certain studies have suggested that brominated compounds may possess anticancer properties. They may induce apoptosis in cancer cells or inhibit tumor growth through various pathways, such as the modulation of signaling pathways involved in cell proliferation and survival.

Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial activity of several halogenated compounds, including this compound. The results indicated significant inhibition of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Study 2: Anticancer Activity

Another study focused on the anticancer effects of brominated compounds, highlighting their ability to induce apoptosis in breast cancer cells. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death . Although specific data on this compound was limited, the findings support further investigation into its potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : Ethylbenzene and appropriate brominating agents.
  • Reaction Conditions : The reaction is generally conducted under controlled temperatures using solvents like dichloromethane.
  • Purification : Post-reaction purification is achieved through chromatography techniques.

Data Summary Table

PropertyValue
Chemical FormulaC10H10BrF2
Molecular Weight251.09 g/mol
CAS Number17701-48-1
Antimicrobial ActivityEffective against E. coli, S. aureus
Anticancer ActivityInduces apoptosis in cancer cells

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